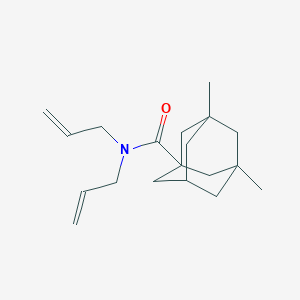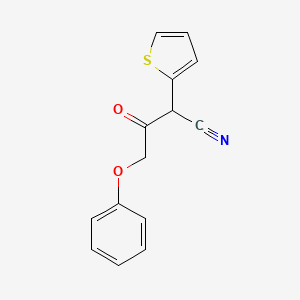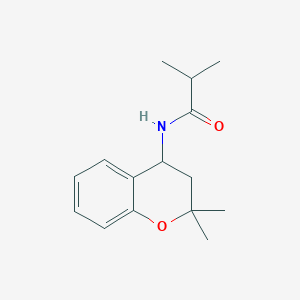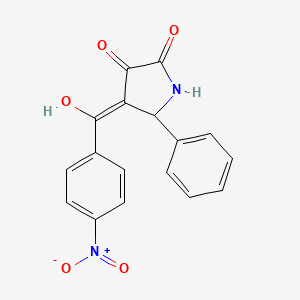
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide (DADMAC) is a synthetic chemical compound that has been widely used in various scientific research applications. DADMAC is a member of the family of cationic monomers, which are commonly used in the synthesis of polymers and copolymers.
作用機序
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide is a cationic monomer that has a positive charge. It can interact with negatively charged molecules, such as DNA, proteins, and cell membranes. The mechanism of action of this compound is based on electrostatic interactions, which can lead to the formation of complexes between this compound and the negatively charged molecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can interact with DNA and inhibit the activity of certain enzymes. This compound can also interact with cell membranes and disrupt their structure and function. In addition, this compound can induce cell death and apoptosis in certain cell types.
実験室実験の利点と制限
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be used in large quantities. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It can be toxic to certain cell types and can interfere with the activity of certain enzymes. In addition, this compound can interact with other molecules in the cell, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide in scientific research. One direction is the development of new copolymers for drug delivery and tissue engineering. Another direction is the use of this compound in gene therapy, where it can be used to deliver therapeutic genes to cells. In addition, this compound can be used in the synthesis of new materials for energy storage and conversion. Finally, more research is needed to understand the toxicological effects of this compound and its potential impact on the environment.
Conclusion:
In conclusion, this compound is a synthetic chemical compound that has been widely used in various scientific research applications. It can be synthesized through a relatively simple method and has several advantages for lab experiments. However, this compound also has some limitations and can be toxic to certain cell types. Future research directions for this compound include the development of new copolymers, gene therapy, and the synthesis of new materials for energy storage and conversion.
合成法
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide can be synthesized through the reaction of 3,5-dimethyladamantan-1-amine with allyl chloride in the presence of a base. The resulting product is then reacted with acrylic acid to form this compound. The synthesis of this compound is relatively easy and can be performed on a large scale.
科学的研究の応用
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide has been widely used in various scientific research applications. It is commonly used in the synthesis of polyelectrolytes, which are used in wastewater treatment, papermaking, and mineral processing. This compound is also used in the synthesis of copolymers, which have applications in drug delivery, tissue engineering, and gene therapy.
特性
IUPAC Name |
3,5-dimethyl-N,N-bis(prop-2-enyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c1-5-7-20(8-6-2)16(21)19-11-15-9-17(3,13-19)12-18(4,10-15)14-19/h5-6,15H,1-2,7-14H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNISGQJMMCIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5354328.png)
![2-[4-(hydroxymethyl)-4-(4-methoxybenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5354343.png)
![5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5354344.png)
![2-{[3-(4-isopropylphenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5354355.png)
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methyl-1,4-diazepane](/img/structure/B5354357.png)
![2-methoxy-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-methylpropanamide](/img/structure/B5354359.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354361.png)

![5-imino-6-[4-(1-phenylethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354370.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-isopropylbenzamide](/img/structure/B5354381.png)
methanol](/img/structure/B5354383.png)

![methyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5354395.png)
